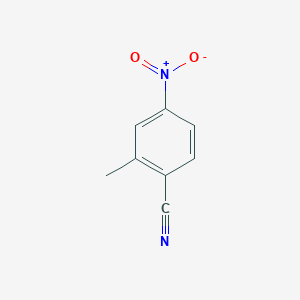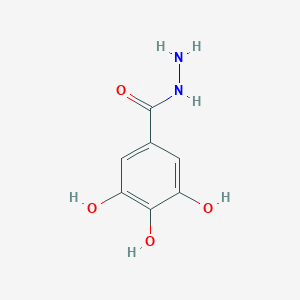
(1R,2R)-1,2-Diaminocyclohexane D-tartrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-1,2-Diaminocyclohexane D-tartrate is a chiral compound with significant importance in various fields of chemistry and industry. This compound is known for its unique stereochemistry, which makes it valuable in asymmetric synthesis and catalysis. The compound consists of a cyclohexane ring with two amino groups and a succinate moiety with two hydroxyl groups, making it a versatile ligand in coordination chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-Diaminocyclohexane D-tartrate typically involves the reaction of (1R,2R)-cyclohexane-1,2-diamine with (2S,3S)-2,3-dihydroxysuccinic acid. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. The process involves dissolving the reactants in a suitable solvent, such as methanol or ethanol, and allowing the reaction to proceed at room temperature or slightly elevated temperatures. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .
化学反応の分析
Types of Reactions
(1R,2R)-1,2-Diaminocyclohexane D-tartrate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield diketones, while reduction of the amino groups can produce primary amines .
科学的研究の応用
(1R,2R)-1,2-Diaminocyclohexane D-tartrate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the production of enantiomerically pure compounds.
Biology: The compound is studied for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of chiral drugs.
Industry: It is used in the production of fine chemicals and as a catalyst in various industrial processes.
作用機序
The mechanism by which (1R,2R)-1,2-Diaminocyclohexane D-tartrate exerts its effects is primarily through its role as a chiral ligand. It coordinates with metal ions to form complexes that can catalyze asymmetric reactions. The stereochemistry of the compound ensures that the reactions proceed with high enantioselectivity, producing predominantly one enantiomer of the product. The molecular targets and pathways involved depend on the specific reaction and the metal ion used in the complex .
類似化合物との比較
Similar Compounds
- (1R,2R)-Cyclohexane-1,2-diamine
- (2S,3S)-2,3-Dihydroxysuccinic acid
- (1R,2R)-1,2-Diaminocyclohexane D-tartrate
Uniqueness
What sets this compound apart from similar compounds is its combined stereochemistry and functional groups. The presence of both amino and hydroxyl groups in a chiral environment makes it particularly effective as a ligand in asymmetric synthesis. This dual functionality allows it to participate in a wider range of reactions compared to compounds with only one type of functional group .
特性
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2.C4H6O6/c7-5-3-1-2-4-6(5)8;5-1(3(7)8)2(6)4(9)10/h5-6H,1-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10)/t5-,6-;1-,2-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOTUTAQOJUZOF-JWCLOVTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00457333 |
Source


|
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116407-32-0 |
Source


|
| Record name | (2S,3S)-2,3-Dihydroxybutanedioic acid--(1R,2R)-cyclohexane-1,2-diamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00457333 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(4-Chloro-phenyl)-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B182985.png)

![5-Methoxy-3-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B182991.png)







![2-amino-6,6-dimethyl-5,8-dihydro-6H-pyrano[3,4-b]pyridine-3-carboxylic acid](/img/structure/B183003.png)


![2-Amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B183007.png)
